molecular formula C24H23N3O7S B4543193 Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B4543193
M. Wt: 497.5 g/mol
InChI Key: CXJOTKKYNOQTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common synthetic routes include:

    Formation of the Thiophene Core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

    Functional Group Introduction: The introduction of the carbamoyl and benzamido groups is typically done through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is unique due to the presence of both carbamoyl and nitrobenzamido groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research.

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7S/c1-5-34-24(30)19-14(3)20(22(29)25-16-8-6-7-9-18(16)33-4)35-23(19)26-21(28)15-11-10-13(2)17(12-15)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOTKKYNOQTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.